Isoquinoline-6-carboxylic acid hydrochloride
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Overview
Description
Isoquinoline-6-carboxylic acid hydrochloride is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. Isoquinoline and its derivatives are known for their presence in many natural alkaloids and their significant role in medicinal chemistry.
Preparation Methods
Isoquinoline-6-carboxylic acid hydrochloride can be synthesized through various methods. One common method involves the carboxylation of methylpyridine using acidic catalysts such as sulfuric acid or ammonium persulfate at high temperatures . Another approach is the Pomeranz-Fritsch reaction, which provides an efficient method for the preparation of isoquinoline derivatives . Industrial production often involves the selective extraction of isoquinoline from coal tar, followed by fractional crystallization of the acid sulfate .
Chemical Reactions Analysis
Isoquinoline-6-carboxylic acid hydrochloride undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, similar to other aromatic compounds. Common reagents used in these reactions include bromine for bromination, sulfuric acid for oxidation, and various reducing agents for reduction reactions.
Scientific Research Applications
Isoquinoline-6-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isoquinoline-6-carboxylic acid hydrochloride involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, isoquinoline derivatives have been shown to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which is beneficial in the treatment of certain neurological disorders.
Comparison with Similar Compounds
Isoquinoline-6-carboxylic acid hydrochloride can be compared with other similar compounds such as:
Quinoline: Both are benzopyridines, but isoquinoline is a structural isomer of quinoline.
Isoquinoline-5-carboxylic acid: Another derivative of isoquinoline with similar chemical properties.
Quinoxaline-6-carboxylic acid: A related compound with a different ring structure but similar reactivity. This compound is unique due to its specific position of the carboxylic acid group, which influences its reactivity and applications in synthesis.
Properties
Molecular Formula |
C10H8ClNO2 |
---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
isoquinoline-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H7NO2.ClH/c12-10(13)8-1-2-9-6-11-4-3-7(9)5-8;/h1-6H,(H,12,13);1H |
InChI Key |
CZDOZRTZWAOGRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1C(=O)O.Cl |
Origin of Product |
United States |
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